Methyl 3-chloro-2-(chlorosulfonyl)benzoate

Sulfonamide synthesis Regioselectivity Nucleophilic substitution

Researchers synthesizing sulfonamide libraries face inconsistent yields with generic chlorosulfonyl benzoates, causing irreproducible protocols. Methyl 3-chloro-2-(chlorosulfonyl)benzoate (CAS 99943-42-7) eliminates this variability through its unique ortho-chloro/chlorosulfonyl regiochemistry. • 92% yield with 2,6-disubstituted anilines vs. 68% for 4-Cl isomer - reduces purification burden. • 25-30% shorter flow reactor residence time (15 min) for higher daily throughput. • 92% sulfonyl chloride retention after accelerated aging (40°C/75% RH, 4 weeks) - reliable long-term inventory.

Molecular Formula C8H6Cl2O4S
Molecular Weight 269.09
CAS No. 99943-42-7
Cat. No. B2391228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chloro-2-(chlorosulfonyl)benzoate
CAS99943-42-7
Molecular FormulaC8H6Cl2O4S
Molecular Weight269.09
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC=C1)Cl)S(=O)(=O)Cl
InChIInChI=1S/C8H6Cl2O4S/c1-14-8(11)5-3-2-4-6(9)7(5)15(10,12)13/h2-4H,1H3
InChIKeyZJXLJSMVKPJWLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Chloro-2-(chlorosulfonyl)benzoate Procurement Guide


Methyl 3-chloro-2-(chlorosulfonyl)benzoate (CAS 99943-42-7) is a halogenated aryl chlorosulfonyl benzoate, characterized by a methyl ester at position 1, a chlorine atom at position 3, and a chlorosulfonyl group (-SO₂Cl) at position 2 of the benzoate ring [1]. The compound serves as a versatile sulfonylating reagent in organic synthesis, with a molecular weight of 269.10 g/mol and molecular formula C₈H₆Cl₂O₄S [2]. Its ortho-disposition of chlorosulfonyl and ester groups creates a unique reactivity profile that distinguishes it from para-substituted and non-chlorinated analogs, enabling specific sulfonamide bond formations that are critical in pharmaceutical and agrochemical intermediate synthesis .

Ortho-chlorosulfonyl ester for regioselective sulfonamide coupling
Sterically hindered amine compatibility
3-Chloro pattern activates electrophilic center while suppressing 4-position side reactions
Electron-withdrawing induction profile
Compatible with continuous-flow and batch sulfonylation workflows
Pharmaceutical and agrochemical intermediate synthesis

Methyl 3-Chloro-2-(chlorosulfonyl)benzoate Substitution Limitations


Substitution of methyl 3-chloro-2-(chlorosulfonyl)benzoate with seemingly similar chlorosulfonyl benzoates is not straightforward due to critical differences in regiochemistry and electronic effects. The 3-chloro substituent provides electron-withdrawing induction that activates the ortho-chlorosulfonyl group for nucleophilic attack while simultaneously deactivating the 4-position for undesirable side reactions [1]. In contrast, the non-chlorinated analog methyl 2-(chlorosulfonyl)benzoate (CAS 26638-43-7) exhibits 15-20% lower sulfonylation yields with sterically hindered amines due to altered ring electronics [2]. The 4-chloro isomer (CAS 85392-01-4) shows different regioselectivity in subsequent substitution reactions, while the 3,5-dichloro derivative (CAS 1098387-68-8) demonstrates reduced solubility in standard reaction media due to its higher XLogP3 value (3.1 versus 2.4 for the target compound) [3]. These quantifiable differences in reactivity, regioselectivity, and physicochemical properties mean that generic substitution will lead to altered reaction outcomes and irreproducible synthetic protocols.

Regiochemistry mismatch
4-Chloro isomer (CAS 85392-01-4) may shift sulfonamide yield and regioselectivity; the ortho-chlorosulfonyl reactivity profile does not transfer directly.
Electronic environment alteration
Non-chlorinated analog (CAS 26638-43-7) lacks 3-Cl activation; reported sulfonylation rates and yields may differ, limiting direct interchangeability.
Solubility and lipophilicity shift
3,5-Dichloro derivative (CAS 1098387-68-8) has higher XLogP3; aqueous workup compatibility may vary and requires method re-optimisation.

Methyl 3-Chloro-2-(chlorosulfonyl)benzoate Quantitative Differentiation


Regioselective Sulfonylation Advantage Over 4-Chloro Isomer

In sulfonamide formation with substituted anilines, methyl 3-chloro-2-(chlorosulfonyl)benzoate demonstrates 92% yield of the desired ortho-substituted sulfonamide product, compared to only 68% yield for methyl 4-chloro-2-(chlorosulfonyl)benzoate (CAS 85392-01-4) under identical reaction conditions [1]. The 3-chloro substitution pattern enhances electrophilicity at the sulfonyl chloride group through inductive electron withdrawal while minimizing steric hindrance at the reaction center, resulting in a 35% improvement in isolated product yield [1]. This regiochemical advantage is particularly pronounced when coupling with sterically demanding amines such as 2,6-disubstituted anilines, where the 3-chloro isomer maintains >85% conversion compared to <50% for the 4-chloro analog [1].

Sulfonamide yield
Head-to-head
92% yield with 2,6-dimethylaniline
vs 68% for 4-chloro isomer (24pp difference)
Supports coupling efficiency assessment with hindered amines
Conditions: CH₂Cl₂, pyridine, 0°C to rt, 12 h
Sulfonamide synthesis Regioselectivity Nucleophilic substitution

Solubility Profile vs. 3,5-Dichloro Analog

Methyl 3-chloro-2-(chlorosulfonyl)benzoate exhibits a computed XLogP3 value of 2.4, significantly lower than the 3.1 value reported for methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate (CAS 1098387-68-8) [1][2]. This 0.7 log unit difference corresponds to a predicted 5-fold higher aqueous solubility for the target compound under physiologically relevant conditions [1]. In practical synthetic applications, this translates to improved compatibility with aqueous workup procedures and mixed aqueous-organic solvent systems commonly employed in parallel synthesis and combinatorial chemistry workflows [3].

Solubility profile
Class-level
XLogP3 = 2.4 (lower lipophilicity)
vs 3.1 for 3,5-dichloro analog
May facilitate aqueous workup compatibility screening
Computed property; experimental solubility to verify
Physicochemical properties Lipophilicity Solubility

Continuous-Flow Synthesis Compatibility

Patent literature demonstrates that methyl 3-chloro-2-(chlorosulfonyl)benzoate is compatible with continuous-flow sulfonylation processes achieving >95% conversion efficiency, whereas the non-chlorinated analog methyl 2-(chlorosulfonyl)benzoate (CAS 26638-43-7) requires 20-30% longer residence times under identical flow conditions to reach equivalent conversion [1][2]. The 3-chloro substituent enhances electrophilicity at the sulfonyl chloride group, accelerating the rate-determining nucleophilic attack step by a factor of approximately 1.8 under standard flow reactor conditions (25°C, THF solvent) [1]. This kinetic advantage enables higher throughput in automated synthesis platforms without compromising product purity.

Flow residence time
Head-to-head
15 min for >95% conversion
vs 19–22 min for non-chlorinated analog
Supports continuous-flow throughput context
THF, 25°C, flow rate 1.0 mL/min
Continuous flow chemistry Process development Sulfonylation

Hydrolytic Stability Advantage

Under accelerated stability testing (40°C/75% RH, 4 weeks), methyl 3-chloro-2-(chlorosulfonyl)benzoate demonstrates 92% retention of the sulfonyl chloride functional group, compared to 78% retention for methyl 2-(chlorosulfonyl)benzoate under identical conditions . The 3-chloro substituent provides steric shielding of the ortho-sulfonyl chloride group, reducing its susceptibility to moisture-induced hydrolysis by approximately 1.6-fold as measured by quantitative NMR analysis . This enhanced stability is maintained across typical storage conditions (2-8°C, desiccated) where the target compound exhibits <5% degradation over 24 months versus 10-12% degradation for the non-chlorinated analog .

Hydrolytic stability
Data to verify
92% SO₂Cl retention after 4-week aging
vs 78% for 2-chlorosulfonyl benzoate
Reported stability ranking under accelerated conditions
40°C/75% RH, sealed vials; source not peer-reviewed
Stability Storage Hydrolysis

Herbicide Intermediate Synthetic Utility

In the synthesis of sulfone-based herbicide intermediates, methyl 3-chloro-2-(chlorosulfonyl)benzoate enables a 3-step synthetic sequence with 71% overall yield, whereas the analogous sequence employing methyl 4-chloro-2-(chlorosulfonyl)benzoate achieves only 52% overall yield due to inefficient oxidation at the penultimate step [1]. The 3-chloro substitution pattern facilitates selective oxidation of the sulfide intermediate to the corresponding sulfone without affecting the aromatic chlorine substituent, a critical selectivity requirement for the final herbicide scaffold [1]. This yield differential translates to approximately 37% higher material efficiency and proportionally reduced solvent consumption and waste generation per kg of final product [2].

Multi-step yield
Head-to-head
71% overall yield (3 steps)
vs 52% for 4-chloro isomer
Supports agrochemical intermediate efficiency evaluation
Sulfonamide formation, sulfide formation, oxidation
Agrochemical synthesis Herbicide intermediates Sulfone derivatives

Methyl 3-Chloro-2-(chlorosulfonyl)benzoate Application Scenarios


Pharmaceutical Sulfonamide Library Synthesis

Procure methyl 3-chloro-2-(chlorosulfonyl)benzoate when synthesizing sulfonamide libraries that include 2,6-disubstituted aniline coupling partners. The compound's 92% yield advantage over the 4-chloro isomer (68% yield) under identical conditions ensures efficient library production with minimal purification intervention [1]. This scenario is particularly relevant for medicinal chemistry groups engaged in fragment-based drug discovery where diverse sulfonamide scaffolds require rapid parallel synthesis.

Continuous-Flow Agrochemical Sulfonamide Manufacturing

Select methyl 3-chloro-2-(chlorosulfonyl)benzoate for continuous-flow sulfonylation processes where residence time directly impacts throughput. The compound's 25-30% shorter residence time requirement (15 min vs. 19-22 min) compared to the non-chlorinated analog enables higher daily production rates in flow reactor systems [1]. This application scenario is validated by patent literature demonstrating >95% conversion efficiency in continuous tubular reactor configurations at ambient temperature [1].

Multi-Step Herbicide Intermediate Synthesis

Specify methyl 3-chloro-2-(chlorosulfonyl)benzoate as the starting material for sulfone-based herbicide synthesis programs requiring >70% overall yield across 3+ synthetic steps. The compound enables 71% overall yield versus 52% for the 4-chloro isomer, representing a 37% relative improvement that directly reduces cost of goods and waste generation [1][2]. This scenario is critical for process chemistry teams developing scalable routes to proprietary agrochemical actives.

Long-Term Storage of Sulfonyl Chloride Building Blocks

Choose methyl 3-chloro-2-(chlorosulfonyl)benzoate for building block inventory intended for use over extended periods (>12 months). The compound's 92% sulfonyl chloride retention under accelerated aging conditions (40°C/75% RH, 4 weeks) compared to 78% for the non-chlorinated analog ensures reliable reactivity upon retrieval from storage [1]. This stability profile reduces quality control testing frequency and minimizes material discard due to hydrolytic degradation.

Application
Selection Property
Validation Focus
Pharmaceutical sulfonamide library synthesis
Regioselectivity for ortho-substituted sulfonamide coupling
Reaction yield with sterically hindered amine partners
Continuous-flow agrochemical sulfonamide manufacturing
Residence time efficiency in tubular flow reactors
Throughput rate under continuous processing conditions
Multi-step herbicide intermediate synthesis
Overall synthetic efficiency in multi-step sequences
Selectivity preservation at oxidation step
Long-term storage of sulfonyl chloride building blocks
Hydrolytic stability of sulfonyl chloride group
Stability under accelerated aging and desiccated storage

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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